![molecular formula C19H19NO3 B12893154 Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 61972-54-1](/img/structure/B12893154.png)
Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxybenzyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of three methoxy groups attached to the benzyl moiety, which is further connected to the isoquinoline structure.
Métodos De Preparación
The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinoline typically involves several steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Reissert Reaction:
Industrial Production: Industrial methods may involve the use of high-yield cyclization reactions and optimized conditions to produce the compound on a larger scale
Análisis De Reacciones Químicas
1-(3,4,5-Trimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation and tetrahydroisoquinoline derivatives from reduction
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxybenzyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxybenzyl)isoquinoline can be compared with other similar compounds:
Similar Compounds: Examples include 1-benzylisoquinoline, 1-(3,4-dimethoxybenzyl)isoquinoline, and 1-(3,4,5-trimethoxyphenyl)isoquinoline.
Uniqueness: The presence of three methoxy groups at the benzyl moiety distinguishes it from other isoquinoline derivatives, potentially enhancing its biological activity and chemical reactivity
This detailed overview provides a comprehensive understanding of 1-(3,4,5-Trimethoxybenzyl)isoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61972-54-1 |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-17-11-13(12-18(22-2)19(17)23-3)10-16-15-7-5-4-6-14(15)8-9-20-16/h4-9,11-12H,10H2,1-3H3 |
Clave InChI |
PETBQSPLCFDCQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
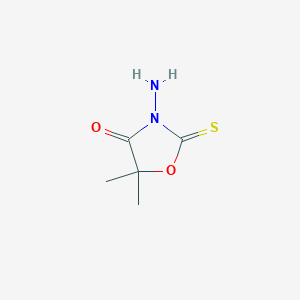
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
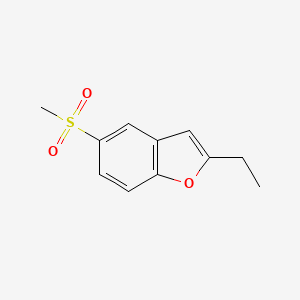
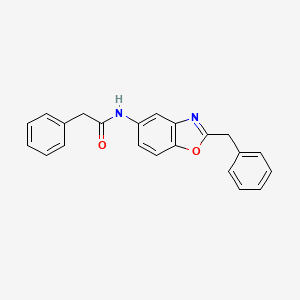

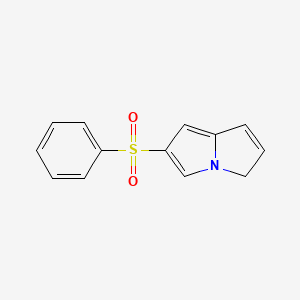
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)



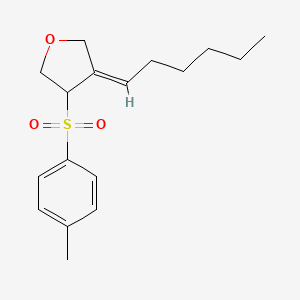
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
